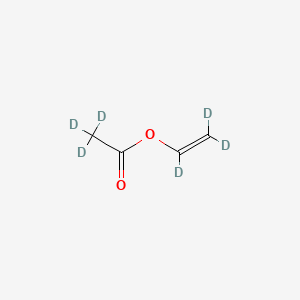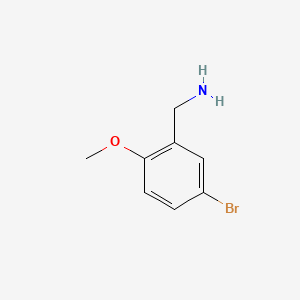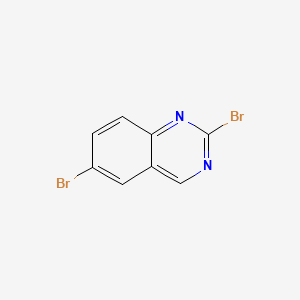
2,6-Dibromoquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinazoline derivatives, including 2,6-Dibromoquinazoline, have drawn significant attention in synthesis and bioactivities research . The synthetic methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of 2,6-Dibromoquinazoline is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . It contains a total of 17 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .Chemical Reactions Analysis
Quinazoline derivatives, including 2,6-Dibromoquinazoline, have been the subject of numerous chemical reaction analyses. These compounds have been synthesized using a variety of methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical And Chemical Properties Analysis
2,6-Dibromoquinazoline has a molecular weight of 287.94 . It is a solid substance and should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity : 2,6-Dibromoquinazoline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown promising results in vitro, indicating their potential as antimicrobial agents (Patel, Patel, & Barat, 2010).
Photophysical Property Studies : The absorption and emission properties of polysubstituted quinazolines, including those with 2,6-Dibromoquinazoline structures, have been examined. These studies contribute to our understanding of the photophysical behaviors of such compounds (Mphahlele, Paumo, El‐Nahas, & El-Hendawy, 2014).
Anticancer Activity : Certain analogues of 2,6-Dibromoquinazoline have been identified as potential apoptosis inducers and anticancer agents. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to 2,6-Dibromoquinazoline, has shown promising results in inducing apoptosis and exhibiting anticancer properties (Sirisoma et al., 2009).
Antimalarial Studies : Derivatives of 2,6-Dibromoquinazoline have been tested for their activities against Plasmodium falciparum, showing potential as antimalarial agents. Some compounds displayed significant inhibitory concentrations, indicating their potential in malaria treatment (Ommeh et al., 2004).
Synthesis of Novel Derivatives : Research has been conducted on synthesizing new derivatives of 2,6-Dibromoquinazoline with potential biological activities. These studies contribute to the development of novel compounds with diverse applications (El-Badry, 2010).
Antioxidant Activity Analysis : Studies on antioxidant activity, though not directly on 2,6-Dibromoquinazoline, provide insights into methods and tests that could be applicable for analyzing the antioxidant properties of 2,6-Dibromoquinazoline derivatives (Munteanu & Apetrei, 2021).
Mécanisme D'action
Target of Action
Quinazoline derivatives, a class to which 2,6-dibromoquinazoline belongs, have been known to exhibit a wide range of biological activities . These activities include anti-cancer, anti-microbial, anti-inflammatory, and others . The specific targets can vary depending on the specific derivative and its functional groups.
Mode of Action
Quinazoline derivatives are known to interact with their targets in various ways . For instance, some quinazoline derivatives act as agonists or antagonists at specific receptors , while others may inhibit specific enzymes
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways . For instance, some quinazoline derivatives have been found to modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission
Pharmacokinetics
The optimization of the adme properties of a drug molecule is a critical aspect of drug discovery and can have a major impact on the likelihood of success of a drug
Result of Action
Quinazoline derivatives have been found to exhibit various effects at the molecular and cellular level . For instance, some quinazoline derivatives have been found to exhibit antimicrobial activity, inhibit biofilm formation, and decrease other virulence factors
Action Environment
It is known that the storage temperature for 2,6-dibromoquinazoline is recommended to be in an inert atmosphere at 2-8°c
Safety and Hazards
The safety data sheet for 2,6-Dibromoquinazoline indicates that it is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Orientations Futures
While specific future directions for 2,6-Dibromoquinazoline were not found in the search results, quinazoline derivatives in general are being explored for their potential applications in various fields of biology, pesticides, and medicine . The emerging understanding of quinazoline derivatives on their pharmacological target offers opportunities for novel therapeutics .
Propriétés
IUPAC Name |
2,6-dibromoquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAARTNANGRCYIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672139 |
Source


|
| Record name | 2,6-Dibromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromoquinazoline | |
CAS RN |
161425-75-8 |
Source


|
| Record name | 2,6-Dibromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


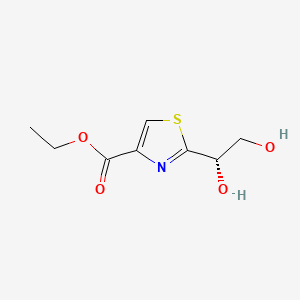
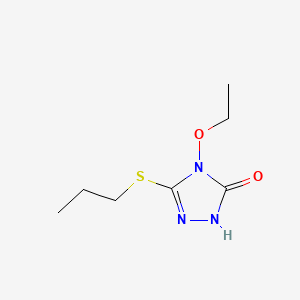
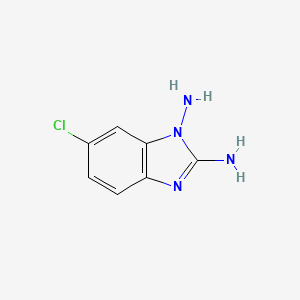


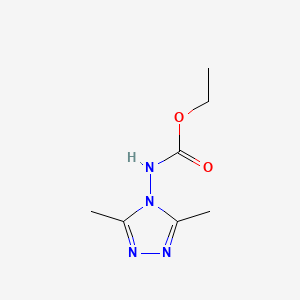
![(4aR,6R,7R,8S,8aR)-7,8-Bis(benzyloxy)-2-methylhexahydropyrano[3,2-d][1,3]dioxin-6-ol](/img/structure/B575033.png)
![2-Amino-6,7-dichloro-8-hydroxy-3-phenyldiazenyl-1,2,3,3a-tetrahydropyrazolo[5,1-b]quinazoline-5,9-dione](/img/structure/B575034.png)
